4-phenoxybenzenesulfonyl Chloride
Overview
Description
4-Phenoxybenzenesulfonyl chloride is a chemical compound that can be used as an intermediate in the synthesis of various phenolic compounds and sulfonamides. It is related to the family of benzenesulfonyl chlorides, which are known for their role in the preparation of sulfonamide-based therapeutic agents and other chemical derivatives.
Synthesis Analysis
The synthesis of compounds related to 4-phenoxybenzenesulfonyl chloride often involves the use of sulfonyl chlorides as key intermediates. For instance, 4-methylbenzenesulfonyl chloride is used in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, which is further modified to produce a series of sulfonamides with potential therapeutic applications for Alzheimer’s disease . Similarly, 4-hydroxybenzoyl chloride, which shares a phenolic moiety with 4-phenoxybenzenesulfonyl chloride, is synthesized from 4-hydroxybenzoic acid using oxalyl chloride to avoid sulfur-containing impurities .
Molecular Structure Analysis
The molecular structure of compounds derived from benzenesulfonyl chlorides can be characterized by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For example, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide exhibits a V-shaped conformation with specific dihedral angles between the benzene rings, as determined by X-ray crystallography . The molecular structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was also elucidated using crystallographic methods, revealing an orthorhombic space group and specific cell parameters .
Chemical Reactions Analysis
Benzenesulfonyl chlorides participate in various chemical reactions, including condensation with amines to form sulfonamides , decarboxylation of hydroxybenzoic acids , and reactions with weak bases that may lead to the formation of oligomers . These reactions are often catalyzed by palladium complexes or other catalysts to improve efficiency and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chloride derivatives can be influenced by their molecular structure. For instance, intramolecular hydrogen bonding can affect the solubility and stability of these compounds . The reactivity of these compounds is also determined by the presence of functional groups, such as the sulfonyl chloride group, which is highly reactive towards nucleophiles.
Scientific Research Applications
1. Activation of Polymeric Carriers
4-Fluorobenzenesulfonyl chloride, a compound similar to 4-phenoxybenzenesulfonyl chloride, demonstrates its utility in activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biologicals to various solid supports like functionalized polystyrene microspheres and Sepharose beads. The activated solid support retains its activity for several months, proving essential for therapeutic applications in bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).
2. Detection Enhancement in LC-MS
A study highlights the role of 4-nitrobenzenesulfonyl chloride, a derivative of 4-phenoxybenzenesulfonyl chloride, in enhancing detection responses in liquid chromatography–mass spectrometry (LC-MS). When used for derivatization, it significantly increases the detection responses of estrogens, showcasing its practicality in sensitive analytical applications (Higashi et al., 2006).
3. Unique Hydrolysis Behavior
Research on 4-aminobenzenesulfonyl chloride and its N,N-dimethyl derivative, closely related to 4-phenoxybenzenesulfonyl chloride, reveals a unique hydrolysis behavior. Their hydrolysis exhibits an independence from pH, suggesting a dissociative reaction mechanism. This characteristic could be influential in designing more efficient chemical processes (Cevasco, Piątek, & Thea, 2011).
4. Solid-Phase Synthesis
Benzenesulfonamides, prepared using 2/4-nitrobenzenesulfonyl chloride, a relative of 4-phenoxybenzenesulfonyl chloride, are used in solid-phase synthesis. They serve as key intermediates in various chemical transformations, including rearrangements to yield diverse chemical structures. This demonstrates its potential in synthesizing novel chemical entities (Fülöpová & Soural, 2015).
5. Synthesis of N-Aryl-Hydroxybenzenesulfonamide Derivatives
The synthesis of N-aryl-o-hydroxybenzenesulfonamide derivatives involves using sulfochlorination agents like halogenated o-hydroxy-benzenesulfonyl chlorides. These derivatives are significant in the search for new fasciolicides, demonstrating the chemical's role in developing potential pharmaceutical compounds (Shen Jun-ju, 2004).
6. Matrix Metalloproteinase Inhibition
4-Phenoxybenzenesulfonyl chloride itself, specifically its pyrrolidine derivatives, has been synthesized and evaluated as matrix metalloproteinases (MMPs) inhibitors. These compounds showed significant inhibitory activity against MMP-2 and MMP-9, suggesting potential applications in cancer treatment (Mao et al., 2020).
7. Development of High-Performance Polymers
1,3-Bis(p-phenoxybenzenesulfonyl)benzene, closely related to 4-phenoxybenzenesulfonyl chloride, has been used in the synthesis of polymers with potential as high-performance, thermally stable laminating resins. Such applications highlight the chemical's significance in advanced material development (Samyn & Marvel, 1975).
Safety And Hazards
properties
IUPAC Name |
4-phenoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPONOMFWAPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383382 | |
Record name | 4-phenoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxybenzenesulfonyl Chloride | |
CAS RN |
1623-92-3 | |
Record name | 4-phenoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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